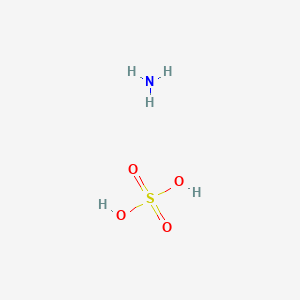

Azane;sulfuric acid

説明

Azane;sulfuric acid, chemically identified as ammonium bisulfate (NH₄HSO₄), is an acidic ammonium salt formed via the reaction of sulfuric acid (H₂SO₄) with ammonia (NH₃, azane) . The synthesis proceeds as:

$$ \text{H}2\text{SO}4 + \text{NH}3 \rightarrow \text{NH}4\text{HSO}_4 $$

This compound is a hygroscopic solid, highly soluble in water, and dissociates into NH₄⁺ and HSO₄⁻ ions, contributing to its acidic properties (pH \sim1.2 in aqueous solution). Applications include its use as a pH adjuster in industrial processes, a precursor in fertilizer production, and a reagent in analytical chemistry for COD (chemical oxygen demand) and ammonia testing .

特性

IUPAC Name |

azane;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPRXCJEDHCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-30-9, 35089-90-8 | |

| Details | Compound: Sulfuric acid, ammonium salt (2:1) | |

| Record name | Sulfuric acid, ammonium salt (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Sulfuric acid, ammonium salt (2:1) | |

| Record name | Sulfuric acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35089-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

115.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10043-02-4, 7803-63-6, 7783-20-2 | |

| Record name | Sorbetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dolamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ammonium sulfate involves the reaction of ammonia with sulfuric acid. The reaction is highly exothermic and can be represented by the following equation:

2NH3+H2SO4→(NH4)2SO4

Industrial Production Methods

Industrially, ammonium sulfate is produced by reacting ammonia gas with sulfuric acid in a reactor. The process involves:

Sulfur Burning: Sulfur is burned to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: SO₂ is then converted to sulfur trioxide (SO₃) using a catalyst.

Sulfuric Acid Production: SO₃ is absorbed in water to produce sulfuric acid.

Ammonium Sulfate Formation: Finally, ammonia is reacted with sulfuric acid to form ammonium sulfate.

化学反応の分析

Primary Neutralization Reaction

The fundamental reaction between NH₃ and H₂SO₄ is a Brønsted acid-base neutralization, producing ammonium sulfate or bisulfate depending on stoichiometry:

-

Conditions : Reactions occur rapidly at ambient temperature with concentrated sulfuric acid .

-

Applications : (NH₄)₂SO₄ is a key nitrogen fertilizer and flame retardant .

Dehydration and Sulfonation Pathways

Concentrated H₂SO₄ dehydrates ammonium salts and participates in electrophilic substitutions:

Dehydration of Ammonium Sulfate :

At elevated temperatures (>200°C), (NH₄)₂SO₄ decomposes:

Sulfonation :

In aromatic systems, H₂SO₄ generates electrophilic SO₃, which reacts with NH₃-derived amines:

Kinetic and Stability Data

A dataset of 589 reactions involving H₂SO₄ (60–100% concentration, −20–100°C) provides extrapolated rate constants for functional groups :

Key Trends :

-

Reactivity : NH₃ reacts faster in concentrated H₂SO₄ (log(rate) = −2.1 at 100% H₂SO₄, 25°C) .

-

Q₁₀ Values : Rate increases by ~1.5× per 10°C rise (activation energy ~45 kJ/mol) .

Industrial and Environmental Relevance

科学的研究の応用

Ammonium sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in protein purification through ammonium sulfate precipitation.

Medicine: Utilized in the production of vaccines and other pharmaceuticals.

Industry: Used in fertilizers, water treatment, and as a food additive.

作用機序

The mechanism of action of ammonium sulfate involves its dissociation into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions in aqueous solutions. These ions interact with various molecular targets and pathways:

Ammonium Ions: Can act as a nitrogen source for plants and microorganisms.

Sulfate Ions: Participate in various biochemical processes, including the synthesis of sulfur-containing amino acids.

類似化合物との比較

Ammonium Sulfate [(NH₄)₂SO₄]

Key Differences :

- Structure and Acidity : Ammonium sulfate is a neutral salt, whereas ammonium bisulfate is acidic due to the presence of the bisulfate ion (HSO₄⁻).

- Applications : (NH₄)₂SO₄ is primarily used as a nitrogen fertilizer, while NH₄HSO₄ is favored in acidic environments, such as metal cleaning and pH regulation .

- Thermal Stability : Ammonium sulfate decomposes at \sim235°C, releasing NH₃ and forming H₂SO₄, whereas ammonium bisulfate decomposes at higher temperatures (\sim300°C) .

Table 1: Physicochemical Properties

| Property | NH₄HSO₄ | (NH₄)₂SO₄ |

|---|---|---|

| Molecular Weight (g/mol) | 115.11 | 132.14 |

| Solubility (g/100g H₂O) | 100 (20°C) | 75.4 (20°C) |

| pH (1M solution) | \sim1.2 | \sim5.5 |

| Decomposition Temp (°C) | \sim300 | \sim235 |

Ferrous Ammonium Sulfate [Fe(NH₄)₂(SO₄)₂·6H₂O]

A double sulfate salt (Mohr’s salt), it contains both NH₄⁺ and Fe²⁺. Unlike NH₄HSO₄, it is non-acidic and used as a reducing agent in titrations and analytical standards . Key distinctions include:

Nitrosyl Sulfuric Acid (HNOSO₄)

A sulfuric acid derivative with a nitroso group, HNOSO₄ is a strong oxidizing agent used in dye synthesis. Unlike NH₄HSO₄, it is highly corrosive and reacts violently with water .

Methanesulfonic Acid (CH₃SO₃H)

Studies show MSA-water systems exhibit lower nucleation rates compared to H₂SO₄-water systems, impacting atmospheric aerosol formation . NH₄HSO₄, however, participates in particle growth via condensation in the presence of organic vapors .

Catalytic Efficiency

- Ammonium Bisulfate: Limited use in catalysis due to its hygroscopicity. Primarily employed in pH-sensitive reactions.

- Solid Acid Catalysts : Alumina sulfuric acid (ASA) and tungstate sulfuric acid (TSA) outperform NH₄HSO₄ in organic synthesis (e.g., Pechmann condensation) due to recyclability and higher thermal stability .

Table 2: Catalytic Performance in Pechmann Condensation

| Catalyst | Yield (%) | Reusability | Reaction Conditions |

|---|---|---|---|

| ASA | 95 | 5 cycles | Solvent-free, 100°C |

| NH₄HSO₄ | 70 | Not reusable | Aqueous, 80°C |

生物活性

Azane; sulfuric acid, often referred to in the context of its components, azane (ammonia) and sulfuric acid, exhibits significant biological activity due to its chemical properties and interactions within biological systems. This article explores the biological activity of azane; sulfuric acid through various studies and findings, highlighting its applications, mechanisms of action, and potential health impacts.

Chemical Composition and Properties

Azane (NH₃) is a simple nitrogen compound that plays a crucial role in various biological processes. When combined with sulfuric acid (H₂SO₄), a strong dibasic acid, it forms ammonium sulfate and other derivatives that have diverse biological implications. The interaction between these compounds can lead to several biological activities, including enzyme interactions and cellular effects.

-

Enzymatic Interactions :

- Azane; sulfuric acid can influence enzymatic activity by providing essential nitrogen sources for amino acid synthesis. The ammonium ion (NH₄⁺) resulting from azane can act as a substrate for various metabolic pathways.

- Sulfate ions (SO₄²⁻) are critical for the synthesis of sulfur-containing amino acids, which are vital for protein structure and function.

-

Toxicological Effects :

- While azane is essential in low concentrations, higher levels can be toxic. Nickel compounds formed in conjunction with sulfuric acid have been shown to exhibit both beneficial and harmful biological activities depending on dosage and exposure duration.

- Studies indicate that excessive exposure to nickel can lead to allergic reactions and potential carcinogenic effects in humans.

Case Studies

- A study on the effects of azane; sulfuric acid on microbial growth demonstrated that low concentrations promote growth while high concentrations inhibit it. This duality highlights its potential as both a nutrient and a toxic agent depending on environmental conditions .

- Another investigation focused on the catalytic properties of azane; nickel; sulfuric acid in biochemical reactions showed its effectiveness in mimicking enzyme activity, particularly in hydrogenation processes.

Data Tables

Potential Applications

-

Agriculture :

- Ammonium sulfate produced from azane; sulfuric acid is widely used as a fertilizer, providing essential nutrients for plant growth.

-

Pharmaceuticals :

- The compound's ability to interact with biological systems makes it a candidate for drug delivery systems and antimicrobial agents.

-

Industrial Uses :

- In electroplating and chemical synthesis, azane; sulfuric acid serves as a catalyst or reagent, demonstrating its versatility beyond biological applications.

Q & A

Q. What is the role of azane;sulfuric acid derivatives (e.g., ASA, MSA, XSA) in organic synthesis?

Azane;sulfuric acid derivatives act as efficient solid Bronsted acid catalysts for synthesizing heterocyclic compounds like pyrroles, benzimidazoles, and coumarins. For example, alumina sulfuric acid (ASA) enables the synthesis of 1,4-dihydropyridines via multicomponent condensation of aldehydes, 1,3-dicarbonyl compounds, and acetamide in methanol under reflux . Methodologically, solvent selection (e.g., ethanol for optimal yield) and catalyst recyclability are critical parameters .

Q. What standard protocols exist for synthesizing α-aminophosphonates using XSA?

Xanthan sulfuric acid (XSA) catalyzes solvent-free condensation of aldehydes, diethyl phosphite, and amines at 60°C. Key steps include optimizing catalyst loading (typically 10 mol%) and temperature to achieve high yields. Comparative studies show XSA outperforms traditional acids like H₂SO₄ in selectivity and reduced waste .

Q. How are analytical techniques applied to confirm product purity in sulfuric acid-catalyzed reactions?

Chromatography (TLC/HPLC) and spectroscopy (NMR, IR) are standard. For example, in Pechmann condensation, product purity is validated via melting point analysis and spectral data matching with known coumarin derivatives . Quantitative recovery rates (e.g., 98.1% acid recovery in alkylation experiments) are measured using load cells and titrimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized for MSA-catalyzed pyrrole synthesis?

Molybdate sulfuric acid (MSA) catalyzes pyrrole formation via a [2+2+1] strategy. Optimization involves:

- Solvent screening : Ethyl acetate enhances intermediate stabilization compared to ethanol or methanol .

- Catalyst loading : 10 mol% MSA balances reaction rate and cost.

- Mechanistic control : In situ FTIR monitors imine intermediate formation, ensuring stepwise condensation and dehydration . Contradictions in yield (e.g., 70–95%) are resolved by adjusting electronic effects of substituents on benzophenones .

Q. What explains discrepancies in catalytic efficiency between ASA and silica sulfuric acid (SSA)?

ASA’s superior performance in gem-bisamide synthesis stems from its higher acidity (Bronsted sites) and porous structure, which enhance substrate adsorption. In contrast, SSA’s silica matrix may limit diffusion for bulkier substrates. Experimental validation includes BET surface area analysis and Hammett acidity measurements .

Q. How do kinetic models address byproduct formation in sulfuric acid-catalyzed fructose conversion?

Power-law kinetic models incorporate rate constants for fructose dehydration to HMF (Eₐ = 75 kJ/mol) and subsequent HMF degradation to levulinic acid (Eₐ = 92 kJ/mol). Byproduct formation (humins) is modeled as a second-order reaction dependent on acid concentration (0.005–1 M) and temperature (140–180°C). Optimizing residence time and acid strength maximizes HMF yield (56 mol%) .

Q. What mechanisms govern atmospheric nucleation involving sulfuric acid dimers?

Sulfuric acid dimerization is collision-limited (rate = 10⁻¹⁴–10⁻¹¹ cm³/s), with stabilization by trace bases (e.g., NH₃) preventing evaporation. Quantum chemical calculations show dimer stability even in ultraclean conditions, explaining high nucleation rates (J₁.₅ ≈ 10⁶ cm⁻³s⁻¹) in polluted environments .

Q. How do green chemistry principles apply to recoverable catalysts like TSA?

Tungstate sulfuric acid (TSA) enables solvent-free synthesis of benzothiazoles via ortho-ester and ortho-aminothiophenol condensation. Catalyst recyclability (>5 cycles) is validated by post-reaction filtration and reactivation via calcination. Lifecycle assessments compare energy savings (30–50%) against homogeneous catalysts like H₂SO₄ .

Methodological Considerations

- Contradiction Analysis : Compare activation energies (e.g., via Arrhenius plots) when yields vary with substituents .

- Data Validation : Use control experiments (e.g., acid-free reactions) to isolate catalyst-specific effects .

- Environmental Impact : Quantify acid recovery (≥95%) in alkylation experiments to mitigate hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。